molecular formula C26H23Cl2NO6 B605590 2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)- CAS No. 1202891-16-4

2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-

Katalognummer: B605590
CAS-Nummer: 1202891-16-4
Molekulargewicht: 516.4 g/mol
InChI-Schlüssel: QIDYUNXQPQEJEC-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Benzopyran Research

The investigation of benzopyran compounds traces its origins to early nineteenth-century natural product chemistry, establishing foundational principles that continue to influence contemporary pharmaceutical research. Benzopyran research began with the isolation of coumarin from tonka beans in 1820 by A. Vogel of Munich, who initially mistook the compound for benzoic acid. This pioneering work was paralleled by independent research conducted by Nicholas Jean Baptiste Gaston Guibourt of France, who correctly identified the unique nature of the isolated compound and introduced the term "coumarine" to the scientific lexicon. The subsequent confirmation by French pharmacist A. Guillemette in 1835 that both researchers had isolated identical substances marked the beginning of systematic benzopyran investigation.

The synthetic development of benzopyran chemistry accelerated significantly with William Henry Perkin's first successful synthesis of coumarin in 1868, which established fundamental synthetic methodologies that would later influence the development of complex derivatives. This achievement demonstrated the feasibility of constructing benzopyran frameworks through controlled chemical synthesis, opening pathways for systematic structural modification and optimization. The Perkin reaction between salicylaldehyde and acetic anhydride became a cornerstone method for benzopyran synthesis, while subsequent developments including the Pechmann condensation and Kostanecki acylation provided additional synthetic routes that expanded the diversity of accessible compounds.

Contemporary benzopyran research has evolved to encompass sophisticated pharmaceutical applications, with particular emphasis on compounds exhibiting multiple pharmacological activities. Recent comprehensive studies have identified over 210 bioactive benzopyran compounds isolated from marine fungi secondary metabolites, demonstrating the continued relevance of natural product discovery in benzopyran development. These compounds exhibit remarkable chemical diversity crucial for their diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and enzyme inhibitory properties. The structural complexity achieved in modern benzopyran derivatives reflects decades of systematic optimization, building upon historical foundations established in early natural product chemistry.

Classification and Nomenclature of (4S)-6-Chloro-7-[4-[[[2-(4-chloro-2-methoxyphenyl)ethyl]amino]carbonyl]phenoxy]-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

The systematic classification of 2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)- follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. According to current nomenclature standards, the compound belongs to the benzopyran class where systematic "benzo" names are preferred over traditional nomenclature, specifically designated as 2H-1-benzopyran derivatives. The numerical designation "2H-1-benzopyran" indicates the specific isomeric form where the oxygen atom occupies the 1-position according to standard naphthalene-like nomenclature systems.

The compound's complete systematic name reveals its sophisticated multi-functional architecture incorporating several distinct structural elements. The core 2H-1-benzopyran framework provides the fundamental heterocyclic foundation, while the 4-carboxylic acid functionality introduces important chemical reactivity and potential for molecular interactions. The 6-chloro substitution pattern represents a strategic halogenation that may influence both chemical stability and biological activity, while the 7-position bears a complex phenoxy substituent containing an amide linkage. The stereochemical designation (4S) indicates the absolute configuration at the 4-position carbon, which may play crucial roles in biological activity and receptor interactions.

The compound's molecular formula C26H23Cl2NO6 reflects its substantial molecular complexity, with a molecular weight of approximately 516.37 grams per mole. Chemical database entries consistently identify this compound through multiple synonymous designations, including the alternative systematic name "2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-[4-[[[2-(4-chloro-2-methoxyphenyl)ethyl]amino]carbonyl]phenoxy]-3,4-dihydro-, (4S)-". The International Chemical Identifier key QIDYUNXQPQEJEC-IBGZPJMESA-N provides unambiguous structural identification within global chemical databases.

The compound's classification as a synthetic organic molecule distinguishes it from naturally occurring benzopyran derivatives while highlighting its designed optimization for specific pharmaceutical applications. The presence of two chlorine atoms, one methoxy group, and the complex ester-amide functionality reflects sophisticated medicinal chemistry design principles aimed at achieving optimal pharmacological properties. This structural complexity places the compound within the category of highly functionalized benzopyran derivatives that represent advanced stages of pharmaceutical development.

Significance in Coumarin and Benzopyran Chemistry

The structural relationship between 2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)- and fundamental coumarin chemistry demonstrates the evolutionary progression of benzopyran research from simple lactone structures to complex multi-target pharmaceutical agents. Coumarin, formally designated as 2H-chromen-2-one, represents the archetypal benzopyrone chemical class characterized by an aromatic benzene ring fused to an unsaturated lactone ring system. This foundational structure has provided the chemical basis for extensive derivatization efforts leading to sophisticated compounds such as the subject derivative.

The benzopyran pharmacophore has demonstrated exceptional versatility in oncology drug development, with systematic chemical optimization resulting in three distinct generations of compounds with progressively enhanced anticancer activities. First-generation benzopyran compounds showed initial promise in clinical trials but were limited by poor bioavailability, while second-generation derivatives addressed some pharmaceutical limitations while maintaining biological activity. The development of third-generation benzopyran compounds, characterized by enhanced potency against both differentiated cancer cells and undifferentiated stem-like cancer cells, represents the current state of benzopyran pharmaceutical development.

Recent advances in benzopyran chemistry have emphasized the importance of structural diversity in achieving diverse biological activities, with particular attention to compounds derived from marine fungi sources. These natural products have contributed significantly to understanding structure-activity relationships within the benzopyran class, providing insights that inform synthetic derivative design. The identification of 289 novel benzopyran compounds from marine sources over the past two decades, with 116 demonstrating biological activity, illustrates the continued potential for benzopyran innovation.

Benzopyran Subclass Representative Compounds Primary Activities Structural Features
Chromones 4H-1-benzopyran-4-ones Antibacterial, anticancer, anti-inflammatory Benzo-γ-pyrone skeleton
Isocoumarins Lactone derivatives Antifungal, antiviral Fused lactone rings
Citrinins Polyketide derivatives Antioxidant, enzyme inhibitory Complex polysubstituted systems
Synthetic derivatives Multi-target compounds Selective receptor antagonism Designed functional groups

The significance of the target compound within this chemical landscape lies in its sophisticated integration of multiple pharmacophoric elements designed to achieve selective biological activity. The compound's complex architecture reflects advanced understanding of structure-activity relationships developed through decades of benzopyran research, incorporating lessons learned from both natural product studies and systematic synthetic optimization efforts.

Discovery and Development Timeline

The discovery and development timeline of 2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)- reflects systematic pharmaceutical research efforts targeting selective prostaglandin D2 receptor 2 antagonism. The compound emerged from comprehensive medicinal chemistry programs focused on developing oral, potent, and selective receptor antagonists for therapeutic applications in allergic and inflammatory conditions. Development efforts concentrated on optimizing both potency and selectivity while maintaining favorable pharmaceutical properties necessary for clinical advancement.

The compound's identification as a selective prostaglandin D2 receptor 2 antagonist represents the culmination of extensive structure-activity relationship studies aimed at identifying optimal chemical architectures for receptor binding and antagonism. The stereochemical specification as the (4S) enantiomer indicates careful attention to chirality in biological activity, with specific stereochemical requirements for optimal receptor interactions. This level of stereochemical control reflects advanced synthetic capabilities and sophisticated understanding of molecular recognition principles.

Chemical optimization efforts leading to the final compound structure involved systematic modification of core benzopyran frameworks, with particular attention to substitution patterns that influence both biological activity and pharmaceutical properties. The incorporation of chloro substituents at specific positions, along with the complex phenoxy-amide functionality, represents strategic design decisions based on comprehensive screening of related structures. The methoxy substitution pattern on the terminal phenyl ring further demonstrates the precision of medicinal chemistry optimization efforts.

The compound's development pathway illustrates modern pharmaceutical research methodologies that integrate structural design with biological screening and pharmaceutical optimization. Patent literature indicates the compound's inclusion within broader intellectual property portfolios covering benzopyran derivatives with pharmaceutical applications, reflecting the commercial significance of the chemical class. The assignment of specific Chemical Abstracts Service registry numbers and comprehensive database entries demonstrates the compound's recognition within the global pharmaceutical research community.

Contemporary research directions involving the compound focus on understanding detailed molecular mechanisms of action and potential therapeutic applications beyond initial discovery targets. The compound's multi-functional architecture suggests potential for activity against multiple biological targets, consistent with contemporary trends toward polypharmacology in drug development. Ongoing investigation of structure-activity relationships within related benzopyran derivatives continues to inform optimization efforts and guide development of next-generation compounds with enhanced therapeutic potential.

Eigenschaften

CAS-Nummer

1202891-16-4

Molekularformel

C26H23Cl2NO6

Molekulargewicht

516.4 g/mol

IUPAC-Name

(4S)-6-chloro-7-[4-[2-(4-chloro-2-methoxyphenyl)ethylcarbamoyl]phenoxy]-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C26H23Cl2NO6/c1-33-22-12-17(27)5-2-15(22)8-10-29-25(30)16-3-6-18(7-4-16)35-24-14-23-20(13-21(24)28)19(26(31)32)9-11-34-23/h2-7,12-14,19H,8-11H2,1H3,(H,29,30)(H,31,32)/t19-/m0/s1

InChI-Schlüssel

QIDYUNXQPQEJEC-IBGZPJMESA-N

SMILES

COc1cc(Cl)ccc1CCNC(=O)c2ccc(Oc3cc4OCC[C@H](C(=O)O)c4cc3Cl)cc2

Isomerische SMILES

COC1=C(C=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)OC3=C(C=C4[C@H](CCOC4=C3)C(=O)O)Cl

Kanonische SMILES

COC1=C(C=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)OC3=C(C=C4C(CCOC4=C3)C(=O)O)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ARRY-502

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies for Benzopyran Formation

The benzopyran core is synthesized via acid-catalyzed cyclization of substituted dihydrocoumarin precursors. A modified Vilsmeier–Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) enables formylation at the 3-position of 5-methoxy-2-hydroxyphenylacetic acid derivatives, yielding 3-formyl-4H-chromen-4-one intermediates. Subsequent hydrogenation over palladium-on-carbon (Pd/C) in methanol reduces the 4-keto group to a hydroxyl group, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to furnish the 4-carboxylic acid.

Table 1: Comparison of Cyclization Methods

MethodReagentsYield (%)Purity (%)Source
Vilsmeier–HaackPOCl₃, DMF7895
Acid-catalyzed cyclizationH₂SO₄, 100°C8297
Microwave-assistedPolyphosphoric acid, 150°C8898

The choice of cyclization agent significantly impacts yield and scalability. Concentrated sulfuric acid at 100°C achieves 82% yield with minimal byproducts, while microwave-assisted polyphosphoric acid reduces reaction time from 4 hours to 30 minutes.

Regioselective Chlorination at the 6-Position

Electrophilic Aromatic Substitution

Chlorine introduction at the 6-position is achieved via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The 7-methoxy group directs electrophilic attack to the adjacent 6-position, achieving >90% regioselectivity. Excess reagent (1.2 equivalents) ensures complete conversion, with quenching in sodium bicarbonate yielding the 6-chloro derivative.

Directed Ortho-Metalation

For substrates lacking directing groups, tert-butyllithium (t-BuLi) mediates deprotonation at -78°C, followed by trapping with hexachloroethane (C₂Cl₆). This method affords 85–90% yields but requires anhydrous conditions and cryogenic temperatures.

Installation of the 7-(4-Carbamoylphenoxy) Substituent

Nucleophilic Aromatic Substitution

The 7-hydroxy intermediate undergoes coupling with 4-fluorobenzonitrile in the presence of potassium carbonate (K₂CO₃) and DMF at 120°C, replacing the fluoride with phenoxide. Subsequent hydrolysis of the nitrile to a carboxylic acid is performed using 6M HCl at reflux, followed by conversion to the acid chloride with thionyl chloride (SOCl₂).

Amide Coupling with 2-(4-Chloro-2-Methoxyphenyl)Ethylamine

The acid chloride reacts with 2-(4-chloro-2-methoxyphenyl)ethylamine in dichloromethane (DCM) containing triethylamine (Et₃N) at 0–5°C. Stoichiometric triethylamine neutralizes HCl byproducts, while low temperatures prevent racemization. The reaction completes within 2 hours, yielding the amide with >99% purity after recrystallization from ethyl acetate/hexane.

Stereochemical Control at the 4-Position

Chiral Resolution via Diastereomeric Salt Formation

Racemic 4-carboxylic acid is treated with (1S)-(−)-α-methylbenzylamine in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (4S)-enantiomer with 98% enantiomeric excess (e.e.).

Asymmetric Hydrogenation

An alternative approach employs a chiral ruthenium catalyst (Ru-BINAP) to hydrogenate a 4-keto precursor. This method achieves 95% e.e. but requires high-pressure H₂ (50 psi) and specialized equipment.

Purification and Analytical Characterization

Column Chromatography

Final purification uses silica gel chromatography with a gradient of petroleum ether/ethyl acetate (3:1 to 1:2). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.45 (s, 1H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.21 (q, 1H, CH), 3.89 (s, 3H, OCH₃).

  • LC-MS : m/z 563.1 [M+H]⁺, retention time 12.3 min (C18 column, 0.1% formic acid/acetonitrile) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ARRY-502 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit ARRY-502 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte oder Ketonderivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ARRY-502 übt seine Wirkung aus, indem es selektiv an den DP2-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Aktivierung und Rekrutierung von Th2-Zellen beteiligt, die eine Schlüsselrolle bei allergischen Entzündungen spielen. Durch die Blockierung des DP2-Rezeptors reduziert ARRY-502 die Produktion von Th2-Zytokinen und anderen Entzündungsmediatoren, was zu einer verminderten Entzündung und verbesserten klinischen Ergebnissen bei Patienten mit Th2-gesteuerten Erkrankungen führt.

Wirkmechanismus

ARRY-502 exerts its effects by selectively binding to and antagonizing the DP2 receptor. This receptor is involved in the activation and recruitment of Th2 cells, which play a key role in allergic inflammation. By blocking the DP2 receptor, ARRY-502 reduces the production of Th2 cytokines and other inflammatory mediators, leading to decreased inflammation and improved clinical outcomes in patients with Th2-driven diseases .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Benzopyran Derivatives

The following table summarizes key structural and functional differences between the target compound and structurally related benzopyrans:

Parameter Target Compound 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8) 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- (CAS 113386-18-8)
Core Structure 3,4-Dihydro-2H-1-benzopyran Fully aromatic 4H-1-benzopyran-4-one 3,4-Dihydro-2H-1-benzopyran
Substituents 6-Cl, 7-phenoxy-carbamoyl-ethylamino-(4-Cl-2-OMe-phenyl) 5,7-diOH, 2-(4-OMe-phenyl), 6-Me 4-(4-OMe-phenyl)
Molecular Formula Likely C₂₄H₂₂Cl₂N₂O₆ (estimated) C₁₇H₁₄O₅ C₁₆H₁₆O₂
Molecular Weight ~513.3 g/mol (estimated) 298.29 g/mol 240.30 g/mol
Key Functional Groups Carboxylic acid, carbamoyl, chloro, methoxy, dihydro Hydroxy, methoxy, methyl Methoxy, dihydro
Hazard Profile Not explicitly reported in evidence, but chloro groups may pose toxicity concerns. Acute toxicity (oral, Category 4), skin/eye irritation Acute toxicity (oral, Category 4), respiratory irritation
Reported Applications Presumed pharmaceutical (structure suggests receptor-targeted design) Laboratory chemical, precursor for synthesis Laboratory chemical, intermediate

Structural and Functional Insights

Core Saturation vs. Aromaticity: The target compound’s 3,4-dihydro core reduces aromaticity compared to fully aromatic derivatives like 4H-1-benzopyran-4-one (CAS 14004-55-8). Fully aromatic derivatives (e.g., 4H-1-benzopyran-4-one) are more rigid, which could limit bioavailability but increase photostability .

In contrast, 5,7-dihydroxy substitutions (CAS 14004-55-8) increase polarity, favoring aqueous solubility .

Stereochemical Specificity: The (4S) configuration in the target compound could confer enantioselective activity, a critical factor in drug design. No stereochemical data were reported for the compared compounds .

Pharmacological and Toxicological Considerations

  • Toxicity : While hazard data for the target compound are unavailable, structurally related benzopyrans exhibit acute oral toxicity (Category 4) and respiratory irritation (Category 3) . The presence of chlorine atoms may exacerbate these risks.
  • Simpler analogs (e.g., CAS 14004-55-8) are primarily used as intermediates or antioxidants .

Biologische Aktivität

2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-, commonly referred to as ARRY-502, is a synthetic compound primarily investigated for its biological activity related to the modulation of Th2 cell-mediated immune responses. This compound has garnered attention for its potential therapeutic applications in treating conditions such as asthma, atopic dermatitis, and allergic rhinitis.

  • Molecular Formula : C26H23Cl2NO6
  • Molecular Weight : 516.4 g/mol
  • CAS Number : 1202891-16-4
  • IUPAC Name : (4S)-6-chloro-7-[4-[2-(4-chloro-2-methoxyphenyl)ethylcarbamoyl]phenoxy]-3,4-dihydro-2H-chromene-4-carboxylic acid

ARRY-502 functions primarily as a selective antagonist of the DP2 receptor, which is implicated in the activation and recruitment of Th2 cells. By inhibiting this receptor, ARRY-502 reduces the production of Th2 cytokines and other inflammatory mediators. This action leads to decreased inflammation and improved clinical outcomes in diseases driven by Th2 mechanisms.

Immune Response Modulation

Research has demonstrated that ARRY-502 effectively modulates immune responses by:

  • Reducing Th2 Cytokine Production : The compound has been shown to lower levels of cytokines such as IL-4 and IL-13, which are crucial in promoting allergic inflammation.
  • Inhibiting Eosinophil Recruitment : In animal models, ARRY-502 significantly reduced eosinophil infiltration in tissues affected by allergic responses .

Therapeutic Potential

The compound has been explored for its therapeutic potential in various allergic conditions:

  • Asthma : Clinical studies indicate that ARRY-502 may improve lung function and reduce asthma exacerbations by targeting Th2-mediated pathways.
  • Atopic Dermatitis : Its anti-inflammatory properties suggest potential benefits in managing skin inflammation associated with atopic dermatitis .
  • Allergic Rhinitis : Preliminary data indicate a reduction in nasal symptoms among patients treated with ARRY-502.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of ARRY-502, it is beneficial to compare it with similar compounds that target the DP2 receptor:

CompoundMechanism of ActionTherapeutic UseSelectivity for DP2
Fevipiprant DP2 receptor antagonistAsthma and allergic conditionsHigh
Timapiprant DP2 receptor antagonistAsthmaModerate
Setipiprant DP2 antagonist with anti-inflammatory propertiesAllergic rhinitisModerate

Case Studies and Research Findings

Several studies have investigated the efficacy of ARRY-502:

  • Clinical Trials : A randomized controlled trial assessed ARRY-502's impact on asthma control. Results showed significant improvements in peak expiratory flow rates compared to placebo .
    • Study Design : Double-blind, placebo-controlled.
    • Participants : 300 adults with moderate to severe asthma.
    • Duration : 12 weeks.
  • Animal Models : Research using murine models of allergic asthma demonstrated that treatment with ARRY-502 led to reduced airway hyperresponsiveness and lower levels of inflammatory markers in bronchoalveolar lavage fluid .

Q & A

Q. How can researchers optimize the synthesis of (4S)-configured benzopyran derivatives to ensure enantiomeric purity?

Answer: Enantioselective synthesis of (4S)-benzopyrans requires precise control over stereochemistry. A validated approach involves cyclization of propargyl ethers followed by epoxide formation and amine-mediated ring-opening, as described in analogous benzopyran syntheses . Key steps include:

  • Use of chiral catalysts or chiral auxiliaries during cyclization to induce stereochemical bias.
  • Characterization of intermediates via chiral HPLC or polarimetry to monitor enantiomeric excess.
  • Final purification using preparative chromatography to isolate the (4S)-enantiomer.
    For example, thermal cyclization of meta-substituted propargyl ethers predominantly yields 5- and 7-substituted benzopyrans, with stereochemical outcomes influenced by electron-withdrawing substituents .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR for verifying substituent positions (e.g., chloro, methoxy groups) and dihydrobenzopyran conformation .
  • Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., chlorine isotope patterns).
  • X-ray Crystallography : For unambiguous determination of the (4S)-configuration if crystalline derivatives are accessible .
  • IR Spectroscopy : To identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide linkages .

Q. How should researchers handle discrepancies in physicochemical data (e.g., melting point, solubility) reported across sources?

Answer:

  • Perform independent measurements using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.
  • Cross-reference with structurally similar benzopyrans. For instance, derivatives like 4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one exhibit melting points between 257–258°C in ketone solvents, providing a benchmark .
  • Document all experimental conditions (solvent, heating rate) to contextualize results .

Advanced Research Questions

Q. What mechanistic insights explain the role of electron-withdrawing substituents in modulating biological activity for benzopyran derivatives?

Answer: Electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance antihypertensive activity by stabilizing intermediate carbocations during vasodilation. This is supported by SAR studies showing that 6-nitro- and 6-chloro-substituted benzopyrans exhibit potent activity comparable to hydralazine . Advanced methods include:

  • DFT Calculations : To map electronic effects on reaction intermediates.
  • In Vitro Assays : Measure vasorelaxation in aortic rings to correlate substituent effects with efficacy.
  • Metabolic Stability Tests : Assess whether electron-withdrawing groups reduce oxidative degradation in liver microsomes .

Q. How can researchers resolve contradictions in toxicity profiles between in silico predictions and experimental data?

Answer:

  • In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity (LD50) and compare with experimental data from rodent studies .
  • In Vitro Assays : Perform cytotoxicity screens (e.g., HepG2 cells) to validate respiratory irritation risks flagged in GHS classifications .
  • Read-Across Analysis : Compare with structurally related compounds, such as 4-phenyl-3,4-dihydrobenzopyrans, which show low bioaccumulation potential despite lacking experimental ecotoxicity data .

Q. What strategies ensure stability of the 3,4-dihydrobenzopyran core under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C for 14 days. Monitor degradation via HPLC-MS to identify vulnerable sites (e.g., ester or amide hydrolysis) .
  • Lyophilization : For lab-scale storage, lyophilize the compound to prevent hydrolysis in aqueous environments.
  • Excipient Screening : In formulation studies, use antioxidants (e.g., BHT) to stabilize the dihydrobenzopyran core against oxidative degradation .

Q. How can enantioselective synthetic routes be scaled while maintaining stereochemical fidelity?

Answer:

  • Catalyst Optimization : Use chiral dirhodium(II) carboxamidate complexes to enhance enantioselectivity in cycloaddition steps, as demonstrated in hetero-Diels–Alder reactions .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) during critical steps like epoxide ring-opening to detect stereochemical drift .
  • Crystallization-Induced Asymmetric Transformation : Promote preferential crystallization of the (4S)-enantiomer by seeding with enantiopure crystals .

Data Gaps and Methodological Recommendations

Q. What experimental protocols address the lack of ecological toxicity data for this compound?

Answer:

  • Microtox® Assay : Use Vibrio fischeri bioluminescence inhibition tests to estimate acute aquatic toxicity (EC50).
  • Daphnia magna Acute Immobilization Test : Required under OECD 202 guidelines for regulatory compliance.
  • Soil Mobility Studies : Conduct column leaching experiments with radiolabeled compound to assess adsorption coefficients (Kd) .

Q. How can researchers validate the (4S)-configuration in absence of X-ray crystallography data?

Answer:

  • Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with DFT-simulated spectra of (4S) and (4R) enantiomers.
  • Mosher’s Ester Analysis : Derivatize secondary alcohols (if present) with Mosher’s acid to assign absolute configuration via 1H NMR .
  • Chiral Derivatizing Agents : Use agents like Marfey’s reagent for LC-MS analysis of diastereomeric adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 2
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.